molecular formula C16H17F3N2O B14788679 6,8,8-trimethyl-4-(trifluoromethyl)-6,7,8,9-tetrahydropyrido[3,2-g]quinolin-2(1H)-one

6,8,8-trimethyl-4-(trifluoromethyl)-6,7,8,9-tetrahydropyrido[3,2-g]quinolin-2(1H)-one

Cat. No.: B14788679
M. Wt: 310.31 g/mol
InChI Key: SWMIPBWORQVDRL-UHFFFAOYSA-N
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Description

6,8,8-trimethyl-4-(trifluoromethyl)-6,7,8,9-tetrahydropyrido[3,2-g]quinolin-2(1H)-one is a complex organic compound that features a unique structure combining a pyridoquinoline core with trifluoromethyl and trimethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8,8-trimethyl-4-(trifluoromethyl)-6,7,8,9-tetrahydropyrido[3,2-g]quinolin-2(1H)-one typically involves multi-step organic reactions. One common approach is to start with a quinoline derivative, which undergoes a series of functional group transformations to introduce the trifluoromethyl and trimethyl groups. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

6,8,8-trimethyl-4-(trifluoromethyl)-6,7,8,9-tetrahydropyrido[3,2-g]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of existing functional groups with new ones.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline oxides, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 6,8,8-trimethyl-4-(trifluoromethyl)-6,7,8,9-tetrahydropyrido[3,2-g]quinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, while the trimethyl groups may influence its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8,8-trimethyl-4-(trifluoromethyl)-6,7,8,9-tetrahydropyrido[3,2-g]quinolin-2(1H)-one is unique due to its combination of trifluoromethyl and trimethyl groups on a tetrahydropyridoquinoline core. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C16H17F3N2O

Molecular Weight

310.31 g/mol

IUPAC Name

2,2,4-trimethyl-6-(trifluoromethyl)-1,3,4,9-tetrahydropyrido[3,2-g]quinolin-8-one

InChI

InChI=1S/C16H17F3N2O/c1-8-7-15(2,3)21-13-6-12-10(4-9(8)13)11(16(17,18)19)5-14(22)20-12/h4-6,8,21H,7H2,1-3H3,(H,20,22)

InChI Key

SWMIPBWORQVDRL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC2=C1C=C3C(=CC(=O)NC3=C2)C(F)(F)F)(C)C

Origin of Product

United States

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